molecular formula C16H13BrN2O2 B5053019 3-{[(3-bromo-4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

3-{[(3-bromo-4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

Cat. No. B5053019
M. Wt: 345.19 g/mol
InChI Key: MKPRUVUWSFFGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-bromo-4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BM-Indol-2-one, and it belongs to the class of indole derivatives.

Mechanism of Action

The mechanism of action of 3-{[(3-bromo-4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies suggest that the compound may act as an inhibitor of various enzymes and signaling pathways involved in disease progression.
Biochemical and physiological effects:
Studies have shown that 3-{[(3-bromo-4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[(3-bromo-4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in lab experiments include its high potency and selectivity. However, the limitations include its low solubility and stability, which can affect the reproducibility of results.

Future Directions

There are several future directions for research on 3-{[(3-bromo-4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. These include:
1. Investigating the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
2. Studying the mechanism of action of the compound to better understand its therapeutic potential.
3. Developing more stable and soluble analogs of the compound to improve its efficacy.
4. Conducting further preclinical and clinical studies to evaluate the safety and efficacy of the compound.
Conclusion:
In conclusion, 3-{[(3-bromo-4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications. The compound has been studied for its ability to inhibit various enzymes and signaling pathways involved in disease progression. Further research is needed to fully understand the compound's mechanism of action and to evaluate its safety and efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of 3-{[(3-bromo-4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one involves the condensation of 3-bromo-4-methoxyaniline and isatin in the presence of a catalyst. The reaction is carried out in a solvent, and the product is obtained after purification.

Scientific Research Applications

The scientific research application of 3-{[(3-bromo-4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is vast and diverse. The compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)iminomethyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-21-15-7-6-10(8-13(15)17)18-9-12-11-4-2-3-5-14(11)19-16(12)20/h2-9,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPRUVUWSFFGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(NC3=CC=CC=C32)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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